Methyl 2-amino-2-(quinolin-6-yl)acetate
CAS No.:
Cat. No.: VC18152895
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12N2O2 |
---|---|
Molecular Weight | 216.24 g/mol |
IUPAC Name | methyl 2-amino-2-quinolin-6-ylacetate |
Standard InChI | InChI=1S/C12H12N2O2/c1-16-12(15)11(13)9-4-5-10-8(7-9)3-2-6-14-10/h2-7,11H,13H2,1H3 |
Standard InChI Key | SZWPZBZEZFLMGX-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C(C1=CC2=C(C=C1)N=CC=C2)N |
Introduction
Methyl 2-amino-2-(quinolin-6-yl)acetate is a chemical compound of significant interest in medicinal chemistry due to its potential biological activities. It is classified as an amino acid derivative, incorporating a quinoline moiety known for its pharmacological properties. This compound is often explored for its applications in drug development and synthesis.
Synthesis Methods
The synthesis of Methyl 2-amino-2-(quinolin-6-yl)acetate can be achieved through several methods, primarily involving the reaction of quinoline derivatives with acetic acid derivatives. A common synthetic route involves the reaction of quinoline-6-yl derivatives with appropriate amino-acid precursors, followed by esterification. The reaction typically yields high purity products, with yields up to 85%, and can be monitored using techniques such as liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the compound.
Research Findings and Future Directions
While specific research findings on Methyl 2-amino-2-(quinolin-6-yl)acetate are scarce, quinoline derivatives in general have shown promising results in various therapeutic areas. For instance, quinoline-based compounds have been explored for their antimalarial and anticancer activities . Future research could focus on exploring the biological activities of Methyl 2-amino-2-(quinolin-6-yl)acetate and its potential as a lead compound in drug development.
Suppliers and Availability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume